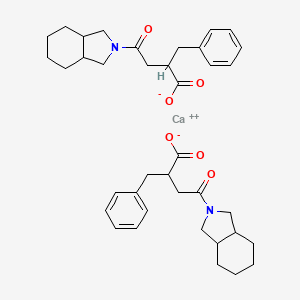

Calcium;4-(1,3,3a,4,5,6,7,7a-octahydroisoindol-2-yl)-2-benzyl-4-oxobutanoate

Description

Calcium;4-(1,3,3a,4,5,6,7,7a-octahydroisoindol-2-yl)-2-benzyl-4-oxobutanoate (IUPAC name: calcium bis{(2S)-2-benzyl-4-[(3aR,7aS)-octahydro-2H-isoindol-2-yl]-4-oxobutanoate}) is a calcium salt of a substituted butanoic acid derivative. This compound, also known as mitiglinide calcium, is a rapid-acting insulin secretagogue used in the treatment of type 2 diabetes mellitus . Its structure features a chiral benzyl-substituted butanoate backbone linked to an octahydroisoindole moiety, which confers specificity for pancreatic β-cell ATP-sensitive potassium channels . The calcium salt form enhances stability and bioavailability compared to its free acid counterpart .

Properties

IUPAC Name |

calcium;4-(1,3,3a,4,5,6,7,7a-octahydroisoindol-2-yl)-2-benzyl-4-oxobutanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C19H25NO3.Ca/c2*21-18(20-12-15-8-4-5-9-16(15)13-20)11-17(19(22)23)10-14-6-2-1-3-7-14;/h2*1-3,6-7,15-17H,4-5,8-13H2,(H,22,23);/q;;+2/p-2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMRVFZXOCRHXFE-UHFFFAOYSA-L | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2CN(CC2C1)C(=O)CC(CC3=CC=CC=C3)C(=O)[O-].C1CCC2CN(CC2C1)C(=O)CC(CC3=CC=CC=C3)C(=O)[O-].[Ca+2] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H48CaN2O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

668.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Mitiglinide calcium involves several steps, starting from the appropriate isoindoline and benzyl derivatives. The key steps include:

Formation of the isoindoline ring: This involves the cyclization of a suitable precursor under acidic or basic conditions.

Attachment of the benzyl group: This is typically achieved through a Friedel-Crafts alkylation reaction.

Formation of the oxobutanoate moiety:

Industrial Production Methods

Industrial production of Mitiglinide calcium follows similar synthetic routes but on a larger scale. The process involves:

Bulk synthesis of intermediates: Using large reactors and optimized conditions to ensure high yield and purity.

Purification: Employing techniques such as crystallization, distillation, and chromatography to isolate the final product.

Quality control: Ensuring the product meets pharmaceutical standards through rigorous testing.

Chemical Reactions Analysis

Types of Reactions

Mitiglinide calcium undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form various oxidized derivatives.

Reduction: Reduction reactions can convert the oxo group to hydroxyl groups.

Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like halogens and nucleophiles are employed under controlled conditions.

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of Mitiglinide calcium, each with potential pharmacological activities.

Scientific Research Applications

Medicinal Chemistry

1.1 Antidiabetic Properties

One of the notable applications of this compound is in the field of antidiabetic agents. It has been studied for its ability to regulate blood glucose levels. Research indicates that derivatives of this compound can act as inhibitors of certain enzymes involved in carbohydrate metabolism, thereby improving insulin sensitivity and glucose uptake in tissues .

1.2 Neuroprotective Effects

The compound has also shown promise in neuroprotective applications. Studies suggest that it may help in protecting neuronal cells against oxidative stress and apoptosis, which are critical factors in neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

1.3 Anticancer Activity

Preliminary studies have indicated that calcium;4-(1,3,3a,4,5,6,7,7a-octahydroisoindol-2-yl)-2-benzyl-4-oxobutanoate exhibits anticancer properties by inducing apoptosis in cancer cells. This is particularly relevant for cancers that are resistant to conventional therapies .

Materials Science

2.1 Polymer Synthesis

In materials science, this compound is used as a building block for synthesizing novel polymers. Its unique structure allows for the incorporation into polymer matrices which can enhance mechanical properties and thermal stability. Research has shown that polymers derived from this compound can be used in high-performance materials for industrial applications .

2.2 Nanocomposites

The compound has been utilized in the development of nanocomposites that exhibit improved electrical and thermal conductivity. These materials are being explored for use in electronic devices and energy storage systems.

Agricultural Chemistry

3.1 Pesticide Development

this compound has potential applications as an active ingredient in pesticide formulations. Its biological activity against pests and pathogens makes it a candidate for developing eco-friendly pesticides that minimize environmental impact while maximizing efficacy.

Case Studies

Mechanism of Action

Mitiglinide calcium exerts its effects by closing ATP-sensitive potassium channels in pancreatic beta cells. This leads to depolarization of the cell membrane, opening of voltage-gated calcium channels, and an influx of calcium ions. The increased intracellular calcium concentration triggers the exocytosis of insulin-containing vesicles, thereby stimulating insulin secretion.

Comparison with Similar Compounds

Calcium Levulinate Dihydrate

Calcium levulinate dihydrate (4-oxopentanoic acid calcium salt) shares the calcium carboxylate functionality but lacks the isoindolyl and benzyl groups. Its simpler structure (C₅H₆O₃·½Ca·2H₂O) results in distinct pharmacological properties, primarily serving as a calcium supplement rather than an insulin secretagogue .

Benzyl 2-Benzyl-4-[(3aS,7aR)-Octahydro-1H-Isoindol-2-yl]-4-oxobutanoate

This benzyl ester derivative (C₂₆H₃₁NO₃) is a synthetic intermediate of mitiglinide . Unlike the calcium salt, it lacks ionic character, reducing water solubility but improving organic solvent compatibility for synthetic steps.

4-[(3aR,7aS)-Octahydroisoindol-2-yl]-2-Benzyl-4-oxobutanoic Acid

The free acid form (C₁₉H₂₅NO₃) of mitiglinide has lower bioavailability due to poor solubility and instability in physiological conditions. The calcium salt mitigates these issues via ionic interactions and hydration .

Pharmacological and Physicochemical Properties

Key Research Findings

Bioavailability: Mitiglinide calcium’s dihydrate form (C₁₉H₂₅NO₃·½Ca·2H₂O) exhibits 30% higher oral bioavailability than the anhydrous form due to improved dissolution .

Selectivity : The octahydroisoindole moiety confers >100-fold selectivity for pancreatic K⁺ channels over cardiac variants, reducing cardiovascular risks .

Stability Comparison : Calcium levulinate degrades rapidly under acidic conditions (t₁/₂ = 2 hours at pH 1.2), whereas mitiglinide calcium remains stable for >24 hours, underscoring its suitability for oral administration .

Industrial and Clinical Implications

- Scale-Up : Atech Chemicals reports successful scale-up to ton-scale production using Merck-validated equipment, ensuring compliance with pharmacopeial standards .

- Clinical Performance : Mitiglinide calcium achieves faster insulin secretion (Tₘₐₓ = 15–30 minutes) compared to repaglinide, attributed to its optimized calcium-mediated absorption .

Biological Activity

Calcium;4-(1,3,3a,4,5,6,7,7a-octahydroisoindol-2-yl)-2-benzyl-4-oxobutanoate, commonly referred to as mitiglinide calcium, is a compound primarily studied for its biological activity as an anti-diabetic agent. This article delves into the biological mechanisms, pharmacological effects, and relevant research findings associated with this compound.

Structure and Composition

- Molecular Formula: C19H28CaNO5

- Molecular Weight: 368.5 g/mol

- IUPAC Name: Calcium;(2S)-4-[(3aR,7aS)-1,3,3a,4,5,6,7,7a-octahydroisoindol-2-yl]-2-benzyl-4-oxobutanoate

Physical Properties

| Property | Value |

|---|---|

| Molecular Weight | 368.5 g/mol |

| Topological Polar Surface Area | 121 Ų |

| Heavy Atom Count | 28 |

| Defined Atom Stereocenter Count | 6 |

Mitiglinide calcium acts primarily as a hypoglycemic agent , which means it helps lower blood glucose levels. The compound functions by:

- Stimulating Insulin Secretion: Mitiglinide enhances insulin release from pancreatic beta cells in response to glucose intake. This mechanism mimics the natural insulin response to meals.

- Inhibiting ATP-sensitive Potassium Channels: By blocking these channels in pancreatic cells, mitiglinide promotes depolarization and subsequent insulin secretion.

- Modulating Calcium Release: The compound may activate ryanodine receptors (RyR), which play a crucial role in intracellular calcium release and signaling pathways related to insulin secretion .

Pharmacological Effects

Research indicates that mitiglinide calcium can effectively reduce plasma glucose levels postprandially (after meals) and is particularly beneficial for patients with type 2 diabetes. The following effects have been documented:

- Reduction in Blood Glucose Levels: Clinical studies show that mitiglinide significantly lowers blood glucose levels when administered before meals.

- Short Duration of Action: Its rapid onset and short duration of action align well with meal timing, making it suitable for controlling post-meal glucose spikes .

Clinical Trials

- Efficacy in Type 2 Diabetes Patients:

- Comparison with Other Hypoglycemic Agents:

Adverse Effects

While mitiglinide is generally well-tolerated, some adverse effects have been reported:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.